2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEICPACIGCTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156782 | |
| Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-34-5 | |
| Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrahydro-2H-pyran Derivative Formation
The foundational step involves synthesizing the tetrahydro-2H-pyran ring, which can be achieved via:
- Acetalization and cyclization reactions of suitable aldehydes or ketones under acid catalysis.
- Use of epoxide intermediates that undergo ring-opening and cyclization to form tetrahydropyran rings.
Functionalization of the Pyran Ring
Post ring formation, the pyran derivative undergoes:
- Selective methylation at the hydroxyl groups or adjacent carbons to introduce methyl substituents.
- Introduction of amino groups via nucleophilic substitution or reductive amination, often facilitated by cyanamide or ammonium salts.
Coupling with Nicotinic Acid Moiety
The amino-functionalized pyran derivative is then coupled with nicotinic acid derivatives through:
- Amide bond formation using activating agents like carbodiimides (e.g., EDC, DCC).
- Direct acylation under controlled conditions to yield the final compound.
- A recent synthesis (VulcanChem) indicates multi-step procedures involving activation of the carboxylic acid group and subsequent nucleophilic attack by the amino group on the pyran derivative.
Typical Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyran ring formation | Acid catalysis, diols, aldehydes | Controlled temperature (~0°C to room temp) |
| Methylation | Methyl iodide or dimethyl sulfate, base (K2CO3) | Anhydrous conditions to prevent side reactions |
| Amination | Cyanamide or ammonium carbonate, base | Elevated temperature (~80°C) |
| Coupling | EDC/NHS or DCC, DMF solvent | Ambient to moderate heating (25-50°C) |
Data Table of Preparation Methods
Research Findings and Notes
- The synthesis pathways are optimized for high yield and purity, often requiring inert atmospheres and anhydrous conditions.
- The choice of catalysts (e.g., acid, base) significantly influences regioselectivity and functional group compatibility.
- Multi-step synthesis demands rigorous purification to eliminate side-products, especially during ring transformations and coupling steps.
- Industrial synthesis emphasizes automation and process control to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the isonicotinic acid core but differ in substituents, leading to variations in physicochemical and biological properties.
Structural and Functional Group Analysis
Biological Activity
Overview
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid is a unique organic compound characterized by its tetrahydropyran ring and isonicotinic acid moiety. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research into its biological activity has revealed promising applications, especially in antimicrobial and anticancer domains.
- Molecular Formula : CHNO
- Molecular Weight : 236.27 g/mol
- CAS Number : 1219960-34-5
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of isonicotinic acid, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
- Anticancer Research
-
Mechanistic Insights
- Further investigations into the mechanism revealed that the compound may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a dual mechanism of action through both direct cytotoxicity and signaling modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Amino)-nicotinic acid | Structure | Moderate antimicrobial activity |
| Tetrahydropyran derivatives | Structure | Variable biological activities depending on substitution |
Uniqueness : The unique combination of the tetrahydropyran ring and isonicotinic acid moiety in this compound imparts distinct biological properties not observed in simpler derivatives.
Q & A
Q. What are the established synthetic routes for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, and what reagents/conditions are critical for its preparation?
- Methodological Answer : Synthesis typically involves functionalizing the isonicotinic acid core with a tetrahydro-2H-pyran-4-ylmethylamine moiety. Key steps include:
- Amination : Coupling the pyran-methylamine group to the isonicotinic acid scaffold via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents (e.g., THF) are common reducing agents .
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, as seen in analogous pyran derivatives .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the pyran ring (δ ~3.5–4.5 ppm for oxygenated CH₂ groups) and isonicotinic acid aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring if chiral centers are present .
Q. What are the solubility characteristics of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer :
- Polar aprotic solvents (DMSO, DMF) typically dissolve the compound due to its carboxylic acid and amine groups.
- Experimental Protocol : Use a shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, acetonitrile) at varying pH levels, filter, and quantify via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimize amination using Pd/C or Raney Ni under hydrogen atmosphere .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase inhibitors).
- DFT Calculations : Gaussian or ORCA to analyze transition states in synthetic pathways (e.g., ring-opening of tetrahydro-2H-pyran intermediates) .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer :
- Systematic Stability Studies :
- Expose the compound to buffered solutions (pH 1–14) at 25°C/37°C. Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the amide bond) .
- Meta-Analysis : Compare literature protocols to isolate variables (e.g., trace metal contaminants, light exposure) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. How can regioselectivity challenges during functionalization of the isonicotinic acid core be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
